molecular formula C13H25ClN2O B12734470 Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride CAS No. 97703-15-6

Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride

Cat. No.: B12734470
CAS No.: 97703-15-6
M. Wt: 260.80 g/mol
InChI Key: IYUJDXMKVPSRFZ-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride is a synthetic compound that belongs to the class of organic compounds known as amides. This compound is characterized by the presence of an acetamide group, a diethylamino group, and a norbornanyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride typically involves the reaction of 2-(diethylamino)acetamide with a norbornane derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and chemical reactions.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-(dimethylamino)-N-(1-norbornanyl)-, hydrochloride
  • Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride

Uniqueness

Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications in various research fields.

Properties

CAS No.

97703-15-6

Molecular Formula

C13H25ClN2O

Molecular Weight

260.80 g/mol

IUPAC Name

N-(1-bicyclo[2.2.1]heptanyl)-2-(diethylamino)acetamide;hydrochloride

InChI

InChI=1S/C13H24N2O.ClH/c1-3-15(4-2)10-12(16)14-13-7-5-11(9-13)6-8-13;/h11H,3-10H2,1-2H3,(H,14,16);1H

InChI Key

IYUJDXMKVPSRFZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC12CCC(C1)CC2.Cl

Origin of Product

United States

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